
4-Tosyl Brinzolamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Tosyl Brinzolamide is a derivative of Brinzolamide, a carbonic anhydrase inhibitor primarily used to lower intraocular pressure in patients with open-angle glaucoma or ocular hypertension . The addition of a tosyl group to Brinzolamide enhances its chemical properties, making it a valuable compound for various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tosyl Brinzolamide involves several steps, starting from Brinzolamide. The tosylation process typically involves the reaction of Brinzolamide with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine . The reaction is carried out under controlled conditions to ensure the selective addition of the tosyl group to the desired position on the Brinzolamide molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
化学反应分析
Types of Reactions: 4-Tosyl Brinzolamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Tosyl Brinzolamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the tosyl group into other molecules.
Biology: Studied for its potential effects on carbonic anhydrase enzymes in various biological systems.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to elevated intraocular pressure.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-Tosyl Brinzolamide involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase II (CA-II). By inhibiting CA-II, the compound reduces the production of bicarbonate ions, leading to decreased aqueous humor secretion and lower intraocular pressure . The tosyl group enhances the compound’s lipophilicity, improving its ability to penetrate biological membranes and reach its molecular targets .
相似化合物的比较
Brinzolamide: The parent compound, primarily used in ophthalmic applications.
Dorzolamide: Another carbonic anhydrase inhibitor with similar therapeutic uses.
Acetazolamide: A systemic carbonic anhydrase inhibitor used for various medical conditions.
Uniqueness: 4-Tosyl Brinzolamide stands out due to the presence of the tosyl group, which enhances its chemical stability and lipophilicity. This modification allows for improved drug delivery and efficacy compared to its parent compound and other similar inhibitors .
属性
分子式 |
C19H27N3O7S4 |
|---|---|
分子量 |
537.7 g/mol |
IUPAC 名称 |
4-[ethyl-(4-methylphenyl)sulfonylamino]-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide |
InChI |
InChI=1S/C19H27N3O7S4/c1-4-22(32(25,26)15-8-6-14(2)7-9-15)17-13-21(10-5-11-29-3)33(27,28)19-16(17)12-18(30-19)31(20,23)24/h6-9,12,17H,4-5,10-11,13H2,1-3H3,(H2,20,23,24) |
InChI 键 |
PHCHROMVQAHKAY-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1CN(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N)CCCOC)S(=O)(=O)C3=CC=C(C=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate](/img/structure/B13858757.png)
![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
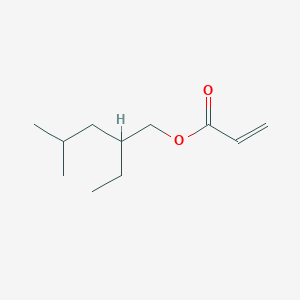
![Acetic acid;2-[3-(ethoxycarbonylamino)-6-ethoxycarbonyliminoxanthen-9-yl]benzoic acid](/img/structure/B13858780.png)
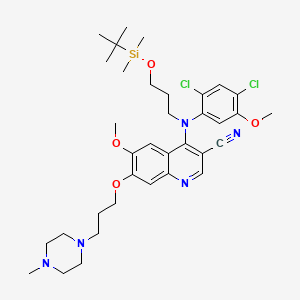
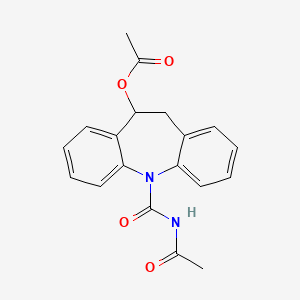
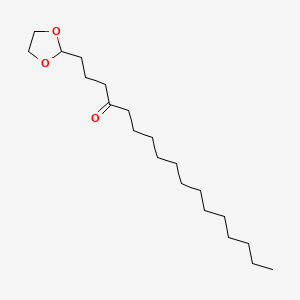
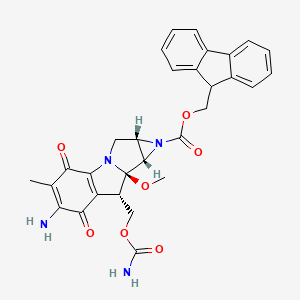
![6,12,17,23-tetradeuterio-9,11,13,16,18,20-hexahydroxy-5,24-bis(trideuteriomethyl)octacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(26),2,4(25),5,8,10,12,14(28),15(27),16,18,20,23-tridecaene-7,22-dione](/img/structure/B13858815.png)
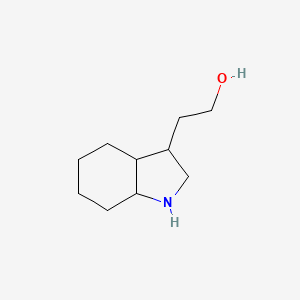
![2-[4-(2-Chlorophenyl)pyrazol-1-yl]acetic acid](/img/structure/B13858823.png)
![Pyrrolidine-2-carboxylic acid, 1-[2-(tert-butoxycarbonylamino)-3-methylpentanoyl]-](/img/structure/B13858832.png)
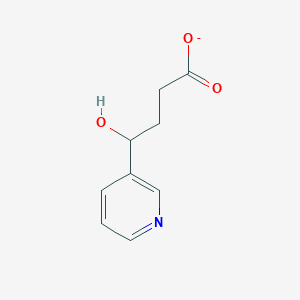
![4-[5-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13858840.png)
